

Sequosempervirin B: A Technical Review of a Novel Norlignan

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Compound of Interest

Compound Name: Sequosempervirin B

Cat. No.: B15578533

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Abstract

Sequosempervirin B is a naturally occurring norlignan isolated from the branches and leaves of the coastal redwood, *Sequoia sempervirens*. As a member of the lignan class of polyphenols, which are known for their diverse biological activities, **Sequosempervirin B** has garnered interest for its potential pharmacological properties. This technical guide provides a comprehensive review of the available literature on **Sequosempervirin B**, including its chemical structure, isolation, and reported biological activities. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, this document includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of this novel compound.

Introduction

Sequoia sempervirens, the coastal redwood, is a rich source of unique secondary metabolites. Among these are the norlignans, a subclass of lignans characterized by a C17 skeleton. In 2005, a research group led by Zhang isolated and identified six new norlignans, which they named sequosempervirins B through G^[1]. This discovery opened a new avenue for the exploration of bioactive compounds from this iconic tree species. This whitepaper focuses specifically on **Sequosempervirin B**, providing a detailed overview of its chemistry and biological evaluation to date.

Chemical Properties and Structure

Sequosempervirin B is identified by the Chemical Abstracts Service (CAS) number 864719-17-5. Its chemical name is (2S,3S,4E)-3-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-4-pentene-1,2-diol, and it has a molecular formula of C₁₈H₂₀O₅ and a molecular weight of 316.35 g/mol [2][3]. The structure of **Sequosempervirin B**, elucidated through high-resolution mass spectrometry (HR-MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) techniques, is presented below.

Table 1: Chemical and Physical Properties of **Sequosempervirin B**

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 864719-17-5 | [2][3] |
| Molecular Formula | C ₁₈ H ₂₀ O ₅ | [2][3] |
| Molecular Weight | 316.35 g/mol | [2] |
| IUPAC Name | (2S,3S,4E)-3-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)-4-pentene-1,2-diol | [3] |
| Class | Norlignan | [1] |
| Source | Sequoia sempervirens (branches and leaves) | [1] |

Biological Activities

While research specifically on **Sequosempervirin B** is limited, preliminary data and the activities of related compounds and extracts from *Sequoia sempervirens* suggest potential therapeutic applications.

Antifungal Activity

The acetone extract of *Sequoia sempervirens*, from which **Sequosempervirin B** was isolated, demonstrated antifungal activity against *Candida glabrata*[1]. One source suggests that

Sequosempervirin B itself possesses antifungal properties[4]. However, specific quantitative data, such as the minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) for the pure compound, have not been reported in the primary literature to date.

Cyclic AMP Phosphodiesterase Inhibition

It has been reported that **Sequosempervirin B** exhibits an inhibitory effect on cyclic AMP (cAMP) phosphodiesterase[4]. Phosphodiesterases are enzymes that regulate the intracellular levels of the second messenger cAMP, which is involved in a multitude of cellular processes. Inhibition of these enzymes can have significant physiological effects, and many phosphodiesterase inhibitors are used clinically. The quantitative details of this inhibition by **Sequosempervirin B**, such as the IC50 value, are not yet available in the peer-reviewed literature.

Table 2: Reported Biological Activities of **Sequosempervirin B** and Related Extracts

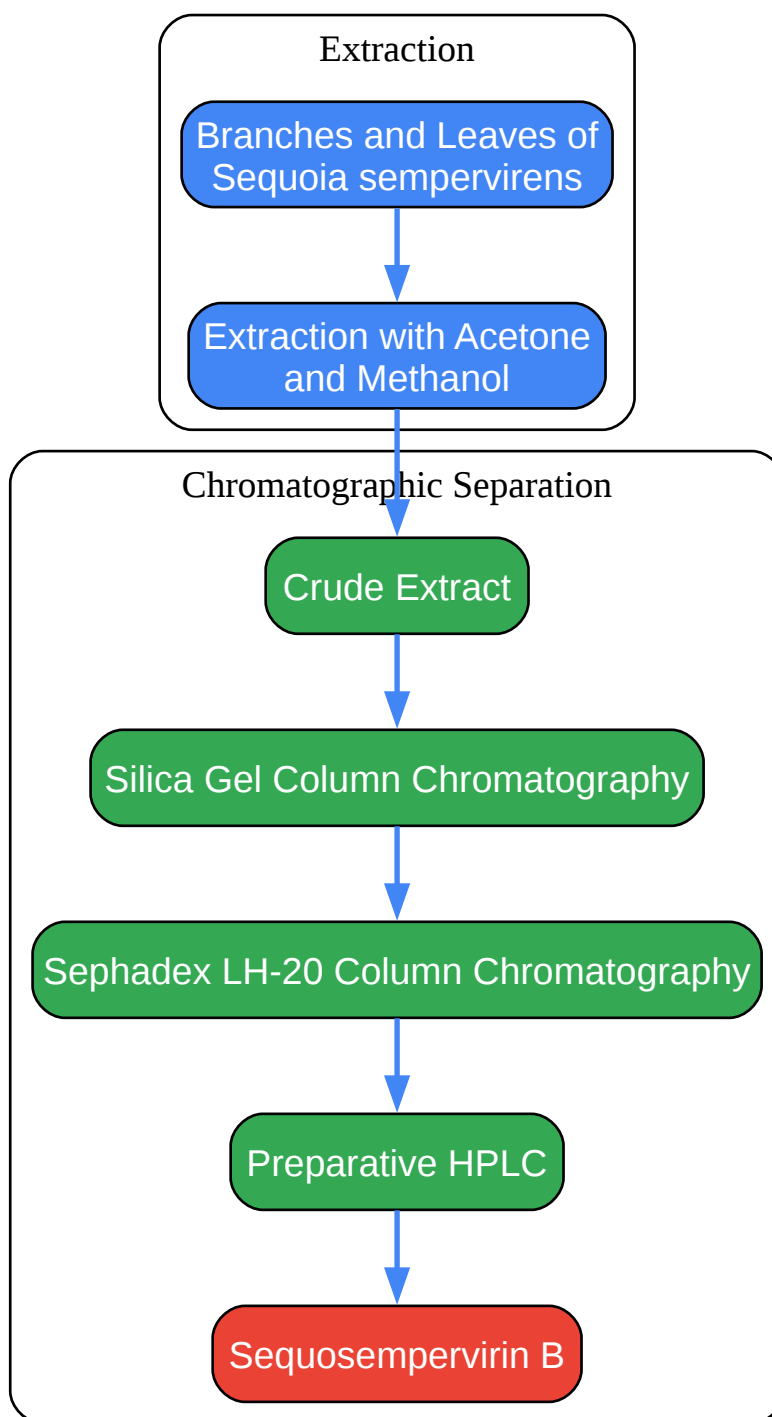
| Compound/Extract | Biological Activity | Organism/Enzyme | Quantitative Data | Reference |
|---|-----------------------------------|---------------------------------|--------------------------------|-----------|
| Sequosempervirin B | Antifungal | Not Specified | Not Reported | [4] |
| Sequosempervirin B | cAMP Phosphodiesterase Inhibition | Not Specified | Not Reported | [4] |
| Acetone Extract of <i>S. sempervirens</i> | Antifungal | <i>Candida glabrata</i> | IC ₅₀ = 15.98 µg/ml | [1] |
| Methanol Extract of <i>S. sempervirens</i> | Cathepsin B Inhibition | Not Specified | IC ₅₀ = 5.49 µg/ml | [1] |
| Acetone Extract of <i>S. sempervirens</i> | Cathepsin B Inhibition | Not Specified | IC ₅₀ = 4.58 µg/ml | [1] |
| Agatharesinol acetonide (related norlignan) | Anticancer | A549 non-small-cell lung cancer | IC ₅₀ = 27.1 µM | [1] |

Experimental Protocols

The following section details the methodologies for the isolation and structural elucidation of **Sequosempervirin B** as described in the primary literature.

Isolation of Sequosempervirin B

The general workflow for the isolation of **Sequosempervirin B** from *Sequoia sempervirens* is outlined below. This process involves extraction followed by a series of chromatographic separations.



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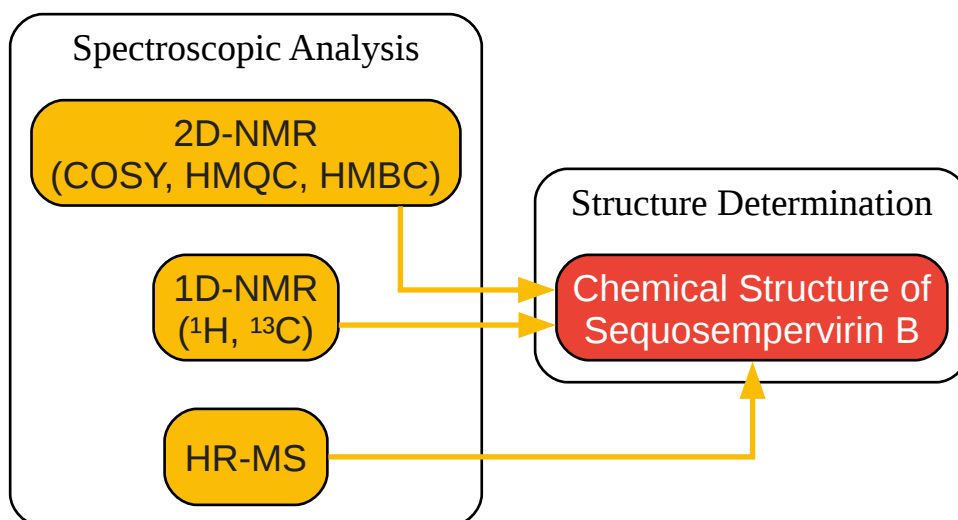
Caption: General workflow for the isolation of **Sequosempervirin B**.

Detailed Protocol:

- Plant Material: The branches and leaves of *Sequoia sempervirens* were collected.
- Extraction: The air-dried and powdered plant material was extracted successively with acetone and methanol at room temperature. The extracts were then concentrated under reduced pressure to yield the crude extracts.
- Column Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- Further Purification: Fractions containing the compounds of interest were further purified using Sephadex LH-20 column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure **Sequosempervirin B**.

Structure Elucidation

The chemical structure of **Sequosempervirin B** was determined using a combination of spectroscopic techniques.



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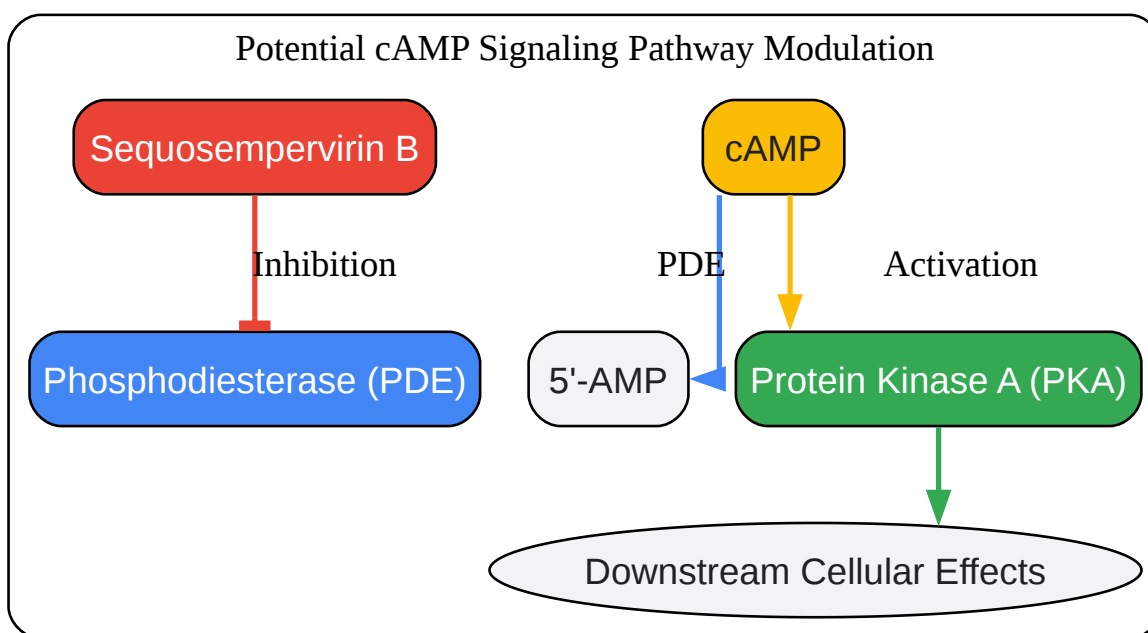
Caption: Spectroscopic techniques for structure elucidation.

Methodology:

- High-Resolution Mass Spectrometry (HR-MS): This technique was used to determine the exact molecular weight and elemental composition of **Sequosempervirin B**.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was employed to determine the connectivity and stereochemistry of the molecule.
 - ^1H -NMR and ^{13}C -NMR: These one-dimensional techniques provided information about the proton and carbon environments within the molecule.
 - 2D-NMR (COSY, HMQC, HMBC): These two-dimensional experiments were used to establish correlations between protons and carbons, allowing for the complete assignment of the chemical structure.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by **Sequosempervirin B**. However, its reported inhibition of cAMP phosphodiesterase suggests a potential role in modulating cAMP-mediated signaling pathways.



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Caption: Hypothetical modulation of cAMP signaling by **Sequosempervirin B**.

This diagram illustrates the potential mechanism by which **Sequosempervirin B** could influence cellular signaling. By inhibiting phosphodiesterase, **Sequosempervirin B** would prevent the breakdown of cAMP to 5'-AMP. The resulting increase in intracellular cAMP levels would lead to the activation of Protein Kinase A (PKA), which in turn would phosphorylate downstream target proteins, leading to various cellular responses. Further research is required to validate this proposed mechanism and to identify the specific cellular effects of **Sequosempervirin B**.

Conclusion and Future Directions

Sequosempervirin B is a novel norlignan with potential antifungal and phosphodiesterase inhibitory activities. The current body of literature provides a foundation for its chemical characterization, but further research is critically needed to fully elucidate its pharmacological profile. Future studies should focus on:

- **Total Synthesis:** The development of a synthetic route to **Sequosempervirin B** would enable the production of larger quantities for extensive biological testing.
- **Quantitative Biological Assays:** Detailed in vitro and in vivo studies are required to confirm and quantify its reported biological activities.
- **Mechanism of Action Studies:** Investigating the specific molecular targets and signaling pathways affected by **Sequosempervirin B** will be crucial for understanding its therapeutic potential.
- **Structure-Activity Relationship (SAR) Studies:** The synthesis and evaluation of analogs of **Sequosempervirin B** could lead to the development of more potent and selective drug candidates.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration of **Sequosempervirin B** and other natural products from *Sequoia sempervirens*.

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